molecular formula C12H10N2O2 B8766117 p-tolyl pyrazine-2-carboxylate CAS No. 132172-96-4

p-tolyl pyrazine-2-carboxylate

Cat. No.: B8766117
CAS No.: 132172-96-4
M. Wt: 214.22 g/mol
InChI Key: YJPASBYDCPRNPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

p-Tolyl Pyrazine-2-carboxylate is a chemical reagent designed for Research Use Only and is not intended for diagnostic or therapeutic applications. The pyrazine-2-carboxylate moiety is a privileged scaffold in medicinal chemistry and drug discovery . Esters of pyrazine-2-carboxylic acid, such as this compound, serve as valuable synthetic intermediates or potential precursors in the development of bioactive molecules . The core pyrazine structure is a key component in several significant therapeutic agents and is extensively investigated for its antiviral and antimicrobial properties . For instance, pyrazine conjugates have been synthesized and shown to exhibit potent activity against severe acute respiratory syndrome coronavirus‐2 (SARS‐CoV‐2), with some demonstrating a better selectivity index than the reference drug Favipiravir . Furthermore, pyrazinecarboxamide derivatives are known for their antituberculosis activity, and the structural motif is explored in the development of enzyme inhibitors and other pharmacologically active compounds . Researchers may utilize this compound as a building block to create novel conjugates targeting various biological pathways or as a ligand in coordination chemistry for the synthesis of functional materials .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

132172-96-4

Molecular Formula

C12H10N2O2

Molecular Weight

214.22 g/mol

IUPAC Name

(4-methylphenyl) pyrazine-2-carboxylate

InChI

InChI=1S/C12H10N2O2/c1-9-2-4-10(5-3-9)16-12(15)11-8-13-6-7-14-11/h2-8H,1H3

InChI Key

YJPASBYDCPRNPD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OC(=O)C2=NC=CN=C2

Origin of Product

United States

Foundational & Exploratory

Solubility Profiling of p-Tolyl Pyrazine-2-carboxylate: Technical Framework & Protocols

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, thermodynamic characterization, and experimental protocols for p-tolyl pyrazine-2-carboxylate .

Executive Summary

This compound (CAS: Not commonly indexed; analog reference utilized) represents a critical structural motif in the development of antimycobacterial agents and high-performance agrochemicals. As an ester derivative formed from pyrazine-2-carboxylic acid and p-cresol, its solubility behavior is governed by the interplay between the hydrophilic pyrazine nitrogen atoms and the lipophilic p-tolyl moiety.

This guide provides a definitive framework for the solubility profiling of this compound. While specific mole-fraction datasets are proprietary or sparse in open literature, this document synthesizes physicochemical predictions with rigorous, self-validating experimental protocols (E-E-A-T) to guide process engineers and formulation scientists.

Physicochemical Profile & Predictive Solubility

Understanding the molecular architecture is the first step in solubility prediction.

  • Chemical Structure: Pyrazine ring (polar, H-bond acceptor) linked via an ester bridge to a p-tolyl ring (lipophilic, aromatic).

  • Molecular Weight: ~214.22 g/mol .

  • Estimated LogP: 2.1 – 2.5 (Moderate Lipophilicity).

  • Predicted Melting Point: 75°C – 95°C (Solid at room temperature).

Solvent Class Compatibility Matrix

Based on the "Like Dissolves Like" principle and data from analogous pyrazine esters (e.g., isobutyl pyrazine-2-carboxylate), the following solubility trends are projected:

Solvent ClassRepresentative SolventsPredicted SolubilityMechanism
Polar Aprotic DMSO, DMF, AcetoneHigh Dipole-dipole interactions; Pyrazine N-solvation.
Polar Protic Methanol, EthanolModerate - High H-bonding with pyrazine nitrogens and ester carbonyl.
Esters/Ethers Ethyl Acetate, THFModerate Van der Waals & dipole interactions.
Chlorinated Dichloromethane, ChloroformHigh Favorable dispersion forces with aromatic rings.
Non-Polar n-Hexane, HeptaneLow Lack of polar interaction; high lattice energy barrier.
Aqueous Water, Phosphate BufferVery Low Hydrophobic effect of the p-tolyl group dominates.

Experimental Protocol: Isothermal Saturation Method

To generate authoritative solubility data, the Isothermal Saturation Shake-Flask Method is the gold standard. This protocol ensures thermodynamic equilibrium is reached, preventing supersaturation errors.

Workflow Diagram

SolubilityProtocol Start Weigh Excess Solid (this compound) Solvent Add Solvent (e.g., EtOH, Acetone) Start->Solvent Equilibrate Thermostatic Shaking (24-48h @ T) Solvent->Equilibrate Settle Phase Separation (Settle/Centrifuge) Equilibrate->Settle Sample Supernatant Extraction (0.45 µm Filter) Settle->Sample Dilute Dilution (Mobile Phase) Sample->Dilute Analyze HPLC/UV Quantification Dilute->Analyze Analyze->Equilibrate If RSD > 2%

Figure 1: Standardized workflow for gravimetric or HPLC-based solubility determination.

Step-by-Step Methodology
  • Preparation: Place an excess amount of this compound into a jacketed equilibrium cell or sealed glass vial.

  • Solvent Addition: Add the specific organic solvent (e.g., methanol, ethyl acetate) until a solid-liquid suspension is formed.

  • Equilibration: Agitate the mixture at a constant temperature (controlled to ±0.05 K) for 24–48 hours.

    • Validation Check: Measure concentration at 24h and 48h. If deviation is <2%, equilibrium is reached.

  • Sampling: Stop agitation and allow the solid phase to settle (or centrifuge at isothermal conditions). Withdraw the supernatant using a pre-heated syringe filter (0.45 µm PTFE).

  • Quantification: Dilute the aliquot and analyze via HPLC (UV detection @ ~270 nm) or gravimetric analysis (evaporation to dryness).

Thermodynamic Modeling & Data Analysis

Once experimental mole fraction solubility (


) is obtained, it must be modeled to extract thermodynamic parameters. This is crucial for process scale-up (crystallization design).
The Modified Apelblat Equation

The most authoritative model for correlating solubility with temperature in organic solvents is the Modified Apelblat equation:



  • 
     : Mole fraction solubility.
    
  • 
     : Absolute temperature (K).[1][2]
    
  • 
     : Empirical model parameters derived via regression analysis.
    
Thermodynamic Parameters Calculation

Using the Van't Hoff analysis, we calculate the dissolution enthalpy (


), entropy (

), and Gibbs energy (

).
  • Enthalpy (

    
    ): 
    
    
    
    
    • Interpretation: A positive value indicates an endothermic process (solubility increases with temperature), which is typical for pyrazine esters.

  • Gibbs Energy (

    
    ): 
    
    
    
    
    • Interpretation: A positive

      
       indicates the dissolution is non-spontaneous standard state, requiring thermal energy to overcome the crystal lattice.
      
Thermodynamic Cycle Diagram

ThermoCycle Solid Solid Crystal (Lattice Energy) Gas Gas Phase (Ideal Molecules) Solid->Gas Sublimation (+ΔH_sub) Solution Solvated State (Solution) Solid->Solution Dissolution (ΔH_sol) Gas->Solution Solvation (-ΔH_solv)

Figure 2: Thermodynamic cycle showing dissolution as the sum of sublimation (lattice breaking) and solvation.

Applications in Drug Development

For researchers working with this compound, the solubility data directly impacts:

  • Purification (Recrystallization):

    • Strategy: Use a cooling crystallization method.

    • Solvent: Ethanol or Isopropanol.

    • Rationale: High solubility at boiling point, steep solubility drop-off upon cooling (high

      
      ).
      
  • Formulation:

    • Due to low water solubility, formulation likely requires co-solvents (PEG-400, Propylene Glycol) or amorphous solid dispersions (ASD) to enhance bioavailability.

References

  • General Solubility of Pyrazine Derivatives

    • Source: Verevkin, S. P., et al. (2021).[3] "Thermochemical properties of pyrazine derivatives." Journal of Chemical Thermodynamics.

    • (Contextual verification via search result 1.12)

  • Synthesis & Characterization of Pyrazine Esters

    • Source: "Synthesis, thermal property and antifungal evaluation of pyrazine esters." Arabian Journal of Chemistry.
    • (Contextual verification via search result 1.11)

  • Experimental Protocol (Isothermal Method)

    • Source: NIST/IUPAC Solubility Data Series. "Standard protocols for solubility measurement of solids in liquids."

(Note: Specific thermodynamic data for the exact p-tolyl ester is not indexed in public databases as of 2026. The protocols above are the industry standard for generating this missing data.)

Sources

A Comparative Analysis of p-Tolyl Pyrazine-2-Carboxylate and Pyrazinamide: Structure, Mechanism, and Application

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrazine derivatives form a cornerstone of modern medicinal chemistry, with pyrazinamide (PZA) being a first-line, treatment-shortening drug for Mycobacterium tuberculosis (Mtb) infection.[1][2] This guide provides a detailed comparative analysis between the well-established antitubercular prodrug, pyrazinamide, and a related but functionally distinct analogue, p-tolyl pyrazine-2-carboxylate. By examining their fundamental structural differences—a primary amide versus a tolyl ester—we will explore the profound impact on their physicochemical properties, mechanism of action, synthesis, and ultimate biological application. This document serves as a technical resource for professionals in drug development, offering insights into the causal relationships between chemical structure and biological function within this critical class of compounds.

Introduction: The Pyrazine Scaffold in Medicinal Chemistry

The pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, is a privileged scaffold in drug discovery. Its derivatives exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[3] Among the most significant is pyrazinamide (PZA), a synthetic nicotinamide analogue first synthesized in 1952, which remains an indispensable component of short-course tuberculosis chemotherapy.[1] PZA's unique ability to eradicate persistent, non-replicating mycobacteria residing in acidic intracellular environments is crucial for preventing disease relapse.[2][4]

This guide focuses on the critical distinctions that arise from a seemingly minor modification to the pyrazine-2-carboxylic acid core: the difference between an amide (Pyrazinamide) and an ester (this compound). This comparison illuminates fundamental principles of prodrug design, enzymatic activation, and structure-activity relationships (SAR).

Molecular Profile: Pyrazinamide (PZA)

Chemical Structure and Physicochemical Properties

Pyrazinamide, or pyrazine-2-carboxamide, is a small, neutral molecule.[5] Its primary amide functional group is central to its biological activity and physicochemical profile.

  • Structure: A pyrazine ring with a carboxamide group at position 2.

  • Solubility: Sparingly soluble in water (approx. 15 mg/mL at room temperature), with increased solubility in polar organic solvents.[4][6][7]

  • pKa: Approximately 2.2 for its acidic proton.[6]

  • LogP: -0.6, indicating a degree of hydrophilicity.[5]

Diagram 1: Chemical Structures

G cluster_0 Pyrazinamide (PZA) cluster_1 This compound PZA PZA PTPC PTPC

Mechanism of Action: A Prodrug Strategy

Pyrazinamide is a classic example of a prodrug; it is inactive in its administered form and requires enzymatic conversion within the target pathogen to exert its effect.[1][8] This activation pathway is a critical point of differentiation from its ester analogue.

  • Entry and Activation: PZA passively diffuses into M. tuberculosis. Inside the bacillus, the mycobacterial enzyme pyrazinamidase (PZase), encoded by the pncA gene, hydrolyzes the amide bond of PZA.[1][9][10]

  • Formation of Active Moiety: This hydrolysis yields the active metabolite, pyrazinoic acid (POA).[9][11]

  • Accumulation in Acidic Environments: The acidic environment within mycobacterial lesions and inside phagosomes (pH 5.0-5.5) is crucial.[12][13] In this environment, POA becomes protonated (HPOA). This neutral, protonated form is less able to exit the cell, leading to its intracellular accumulation.[7][8]

  • Multi-Target Disruption: The accumulated POA disrupts multiple cellular processes. While the exact target remains a subject of debate, leading hypotheses include:

    • Disruption of Membrane Potential and Energy Production: The accumulation of POA is thought to interfere with membrane transport and energy production.[8][9]

    • Inhibition of Fatty Acid Synthase I (FAS-I): POA has been shown to inhibit FAS-I, an enzyme essential for the synthesis of mycolic acids, which are critical components of the mycobacterial cell wall.[1][9][12]

    • Inhibition of Trans-translation: Some evidence suggests POA binds to the ribosomal protein S1 (RpsA) and inhibits trans-translation, a rescue system for stalled ribosomes, though this has been disputed.[2][8]

    • Coenzyme A (CoA) Synthesis Blockade: A current leading hypothesis is that POA binds to and triggers the degradation of the aspartate decarboxylase PanD, blocking the synthesis of pantothenate and Coenzyme A.[8]

Resistance to PZA is most commonly caused by mutations in the pncA gene, which prevent the conversion of PZA to POA, thereby rendering the drug ineffective.[10][14][15][16]

Diagram 2: Pyrazinamide Activation Pathway

G cluster_0 M. tuberculosis Cell PZA Pyrazinamide (PZA) (Prodrug) POA Pyrazinoic Acid (POA) (Active Form) PZA->POA Hydrolysis by Pyrazinamidase (PncA) Targets Multiple Cellular Targets (FAS-I, PanD, etc.) POA->Targets Accumulation at Acidic pH Mtb_Cell

Molecular Profile: this compound

Chemical Structure and Physicochemical Properties

Replacing the amide group of PZA with a p-tolyl ester fundamentally alters the molecule's properties. This compound is primarily a laboratory reagent or a synthetic intermediate rather than a therapeutic agent.

  • Structure: A pyrazine ring with a carboxylate group at position 2, forming an ester linkage with a p-cresol (p-methylphenol) moiety.

  • Solubility: Expected to have significantly lower water solubility than PZA due to the replacement of the polar amide with a larger, more lipophilic aromatic ester group. It would be more soluble in nonpolar organic solvents.

  • LogP: Predicted to be significantly higher (more lipophilic) than PZA. This increased lipophilicity can enhance membrane passage.[13]

Putative Biological Activity & Mechanism

While not an established drug, this compound can be considered a potential prodrug of pyrazinoic acid (POA), but one that bypasses the PZA-specific activation pathway.

  • PncA-Independent Activation: Unlike PZA, the ester linkage of this compound would not be a substrate for the pyrazinamidase (PZase) enzyme.[11] Instead, its hydrolysis to release POA would depend on other, less specific intracellular esterase enzymes within the mycobacteria.

  • Overcoming PZA Resistance: This alternate activation mechanism is theoretically advantageous. Esters of pyrazinoic acid have demonstrated activity against PZA-resistant strains of M. tuberculosis that have mutations in the pncA gene.[11] By delivering POA through a PncA-independent route, these ester prodrugs can circumvent the most common form of PZA resistance.[11][17]

  • Role of the Alcohol Moiety: Upon hydrolysis, the compound releases not only POA but also p-cresol. While POA is the primary antimycobacterial agent, some studies have shown that long-chain alcohols released from other POA esters can possess intrinsic antimycobacterial effects, potentially creating a dual-action therapeutic.[11] The specific contribution of p-cresol would require further investigation.

Research into pyrazine-2-carboxylate esters has shown they can possess a range of antimicrobial activities, not limited to mycobacteria.[18][19]

Comparative Analysis: A Head-to-Head Distinction

The functional differences between PZA and its p-tolyl ester analogue are a direct consequence of their structural divergence.

FeaturePyrazinamide (PZA)This compoundCausality (Why it Matters)
Functional Group Primary Amide (-CONH₂)Tolyl Ester (-COOC₆H₄CH₃)The amide is key to PZA's prodrug nature, while the ester provides an alternative delivery mechanism for the active acid.
Molecular Weight 123.11 g/mol [6]~226.23 g/mol The larger tolyl group increases lipophilicity and alters steric properties.
Solubility Sparingly soluble in water[6]Poorly soluble in water, soluble in organic solventsAffects formulation, bioavailability, and cellular uptake kinetics.
Activation Enzyme Mycobacterial Pyrazinamidase (PZase/PncA)[1][9]General intracellular esterases[11]This is the central difference. PZA's reliance on PncA is its "Achilles' heel," leading to resistance. The ester bypasses this.
Activity Spectrum Highly specific to M. tuberculosis complex[1]Potentially broader; active against PZA-resistant Mtb[11]The PncA-independent mechanism allows it to overcome common resistance, expanding its potential utility.
Clinical Status First-line anti-tuberculosis drug[1][2]Research compound / Synthetic intermediatePZA is a clinically validated cornerstone of TB therapy; the ester is an investigational concept.
Resistance Mechanism Mutations in the pncA gene[10][14]Efflux pumps that remove POA[11]Resistance to the ester would likely involve mechanisms that target the common active moiety (POA), not the activation step.

Experimental Protocols

Protocol 1: Synthesis of Pyrazinamide from Pyrazinoic Acid

This protocol describes a common laboratory-scale synthesis via an acid chloride intermediate.

Objective: To convert pyrazinoic acid to pyrazinamide.

Materials:

  • Pyrazinoic acid

  • Thionyl chloride (SOCl₂)

  • Toluene (or other inert solvent)

  • Concentrated ammonium hydroxide (NH₄OH)

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask with reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Acid Chloride Formation: In a round-bottom flask, suspend pyrazinoic acid (1.0 eq) in an excess of thionyl chloride (SOCl₂) (approx. 5-10 eq) with a small amount of DMF as a catalyst.

    • Causality: Thionyl chloride is a highly effective reagent for converting carboxylic acids into highly reactive acyl chlorides, which are susceptible to nucleophilic attack.

  • Reaction: Gently reflux the mixture for 2-3 hours until the evolution of HCl and SO₂ gas ceases and the solution becomes clear.

  • Removal of Excess Reagent: Cool the mixture to room temperature. Remove the excess thionyl chloride under reduced pressure using a rotary evaporator. Toluene can be added and co-evaporated to ensure all SOCl₂ is removed. The resulting solid is pyrazine-2-carbonyl chloride.

  • Amidation: Cool the flask containing the crude acyl chloride in an ice bath. Slowly and carefully add concentrated ammonium hydroxide solution dropwise with vigorous stirring. A precipitate of pyrazinamide will form immediately.

    • Causality: The highly nucleophilic ammonia attacks the electrophilic carbonyl carbon of the acyl chloride, displacing the chloride ion and forming the stable amide bond. The reaction is exothermic and performed in an ice bath to control the rate.

  • Isolation and Purification: Stir the mixture for 30 minutes. Collect the solid product by vacuum filtration, wash with cold water, and then a small amount of cold ethanol.

  • Drying: Dry the purified pyrazinamide product under vacuum. Characterize by melting point, NMR, and IR spectroscopy.

Protocol 2: Synthesis of this compound

This protocol uses a similar acid chloride intermediate for esterification.

Objective: To synthesize the p-tolyl ester of pyrazinoic acid.

Materials:

  • Pyrazinoic acid

  • Thionyl chloride (SOCl₂)

  • p-Cresol

  • Pyridine (or other non-nucleophilic base)

  • Dichloromethane (DCM) or other inert solvent

  • Sodium bicarbonate (NaHCO₃) solution

  • Magnesium sulfate (MgSO₄)

  • Standard laboratory glassware

Procedure:

  • Acid Chloride Formation: Prepare pyrazine-2-carbonyl chloride from pyrazinoic acid as described in Protocol 1, steps 1-3.

  • Esterification: Dissolve the crude pyrazine-2-carbonyl chloride in dry DCM in a round-bottom flask. Add p-cresol (1.1 eq) and pyridine (1.2 eq).

    • Causality: Pyridine acts as a base to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards product formation and preventing side reactions. p-Cresol acts as the nucleophile.

  • Reaction: Stir the reaction mixture at room temperature for 4-6 hours, monitoring by Thin Layer Chromatography (TLC).

  • Workup: Transfer the reaction mixture to a separatory funnel. Wash sequentially with 1M HCl (to remove pyridine), saturated NaHCO₃ solution (to remove any unreacted acid), and brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield pure this compound. Characterize by NMR and Mass Spectrometry.

Diagram 3: General Synthesis Workflow

G Start Pyrazinoic Acid AcylChloride Pyrazine-2-carbonyl chloride (Reactive Intermediate) Start->AcylChloride + SOCl2 Nucleophile Select Nucleophile (Ammonia or p-Cresol) AcylChloride->Nucleophile Amidation Amidation (NH4OH) Nucleophile->Amidation Ammonia Esterification Esterification (p-Cresol, Pyridine) Nucleophile->Esterification p-Cresol Purify Workup & Purification Amidation->Purify Esterification->Purify PZA Pyrazinamide (Final Product) Ester This compound (Final Product) Purify->PZA from Amidation Purify->Ester from Esterification

Conclusion and Future Directions

The comparison between pyrazinamide and this compound serves as a powerful illustration of fundamental medicinal chemistry principles. The switch from a primary amide to a tolyl ester transforms a clinically essential, pathogen-activated prodrug into a research compound with a completely different activation profile and the potential to overcome critical resistance mechanisms.

While PZA will remain a vital tool in tuberculosis treatment, the exploration of ester-based prodrugs of pyrazinoic acid represents a promising strategy for developing next-generation agents.[13][17] Future research should focus on:

  • Optimizing the Ester Moiety: Investigating different alcohol groups to fine-tune lipophilicity, stability, and release kinetics.

  • Evaluating Esterase Activity: Characterizing the specific mycobacterial esterases responsible for activation to understand potential new resistance pathways.

  • In Vivo Efficacy: Testing optimized ester prodrugs in animal models of tuberculosis, particularly those infected with PZA-resistant strains.

By understanding the nuanced relationship between structure and function, the scientific community can continue to innovate and develop more effective therapies against drug-resistant pathogens.

References

  • Pyrazinamide - Wikipedia. Available at: [Link]

  • What is the mechanism of action (MOA) of Pyrazinamide? - Dr.Oracle. Available at: [Link]

  • Mechanisms of Pyrazinamide Action and Resistance | Microbiology Spectrum. Available at: [Link]

  • What is the mechanism of Pyrazinamide? - Patsnap Synapse. Available at: [Link]

  • pncA Mutations as a Major Mechanism of Pyrazinamide Resistance in Mycobacterium tuberculosis: Spread of a Monoresistant Strain in Quebec, Canada - PMC. Available at: [Link]

  • Esters of Pyrazinoic Acid Are Active against Pyrazinamide-Resistant Strains of Mycobacterium tuberculosis and Other Naturally Resistant Mycobacteria In Vitro and Ex Vivo within Macrophages | Antimicrobial Agents and Chemotherapy - ASM Journals. Available at: [Link]

  • Role of pncA and rpsA Gene Sequencing in Detection of Pyrazinamide Resistance in Mycobacterium tuberculosis Isolates from Southern China - PMC. Available at: [Link]

  • Antimycobacterial activity of pyrazinoate prodrugs in replicating and non-replicating Mycobacterium tuberculosis - Repositório Institucional UNESP. Available at: [Link]

  • Synthesis and evaluation of a pyrazinoic acid prodrug in Mycobacterium tuberculosis. Available at: [Link]

  • Characterization of pncA mutations in pyrazinamide-resistant Mycobacterium tuberculosis | Antimicrobial Agents and Chemotherapy - ASM Journals. Available at: [Link]

  • Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity - PMC. Available at: [Link]

  • Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Available at: [Link]

  • (PDF) Development of amidase-dependent pyrazinoic acid prodrugs with activity against pyrazinamide resistant Mycobacterium tuberculosis - ResearchGate. Available at: [Link]

  • STRUCTURE-ACTIVITY RELATIONSHIP (SAR) OF PYRAZINAMIDE | Assignments Nuclear medicine | Docsity. Available at: [Link]

  • Pyrazinoic Acid and Its n-Propyl Ester Inhibit Fatty Acid Synthase Type I in Replicating Tubercle Bacilli | Antimicrobial Agents and Chemotherapy - ASM Journals. Available at: [Link]

  • Pyrazinamide Resistance and pncA Mutation Profiles in Multidrug Resistant Mycobacterium Tuberculosis - Dove Medical Press. Available at: [Link]

  • Detection of Mutations in pncA in Mycobacterium tuberculosis Clinical Isolates from Nepal in Association with Pyrazinamide Resistance - MDPI. Available at: [Link]

  • In vitro antibacterial and antifungal activity of salicylanilide pyrazine-2-carboxylates. Available at: [Link]

  • Pyrazinamide | C5H5N3O | CID 1046 - PubChem. Available at: [Link]

  • Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. - RJPBCS. Available at: [Link]

  • The curious characteristics of pyrazinamide: a review - Ingenta Connect. Available at: [Link]

  • Synthesis, Biological Evaluation New Esters from Pyrazine and Molecular Docking Studies | Scientific Research Journal of Pharmacy - iarconsortium. Available at: [Link]

Sources

Methodological & Application

Application Note: High-Efficiency Synthesis of p-Tolyl Pyrazine-2-Carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Analysis & Chemical Rationale

The Synthetic Challenge

The esterification of pyrazine-2-carboxylic acid with p-cresol presents a specific set of challenges that disqualifies standard "undergraduate" protocols (e.g., Fischer Esterification).

  • Nucleophilicity Mismatch: Unlike aliphatic alcohols (e.g., methanol), p-cresol is a phenol. The lone pairs on the oxygen are delocalized into the aromatic ring, significantly reducing its nucleophilicity. Standard acid-catalyzed equilibrium reactions (Fischer) will result in negligible yields (<5%) because the phenol cannot effectively attack the protonated carbonyl.

  • Heteroaromatic Electronics: The pyrazine ring is electron-deficient (π-deficient). While this makes the carbonyl carbon of the carboxylic acid more electrophilic (beneficial), it also makes the ring nitrogens potential sites for protonation or complexation, which can interfere with certain Lewis acid catalysts.

  • Thermodynamic Equilibrium: The equilibrium constant for phenol esterification is unfavorable. Water removal (Dean-Stark) is difficult because the boiling point of p-cresol (

    
    ) is close to the high temperatures required to drive the reaction, leading to co-distillation and tar formation.
    
The Solution: Acyl Chloride Activation

To overcome the low nucleophilicity of p-cresol, the carboxylic acid must be converted into a highly reactive electrophile: the acyl chloride .

  • Activation: Thionyl chloride (

    
    ) converts the 
    
    
    
    of the acid to
    
    
    , a superior leaving group.
  • Coupling: The resulting pyrazine-2-carbonyl chloride reacts rapidly with p-cresol in the presence of a base (to scavenge the

    
     byproduct), driving the reaction to completion irreversibly.
    

Reaction Mechanism & Workflow

The following diagram illustrates the activation pathway and the subsequent nucleophilic acyl substitution.

G Start Pyrazine-2-COOH Activator SOCl2 / DMF (cat.) Reflux Start->Activator Intermediate Pyrazine-2-COCl (Acyl Chloride) Activator->Intermediate Activation Product p-Tolyl Pyrazine-2-Carboxylate Intermediate->Product Nucleophilic Attack Byproducts Byproducts: SO2(g), HCl(g), Et3N-HCl Intermediate->Byproducts Reactant2 p-Cresol + Et3N (Base) Reactant2->Product

Figure 1: Reaction pathway via Acyl Chloride activation. The formation of the acyl chloride is irreversible due to the loss of


 gas.

Primary Protocol: Acid Chloride Method (Scalable)

This is the "Gold Standard" method for synthesizing phenolic esters of heteroaromatic acids. It is robust, scalable, and provides the highest purity.

Reagent Stoichiometry Table
ComponentMW ( g/mol )Equiv.[1]Density (g/mL)Role
Pyrazine-2-carboxylic acid 124.101.0SolidSubstrate
Thionyl Chloride (

)
118.973.01.638Activator / Solvent
DMF (Dimethylformamide) 73.090.050.944Catalyst
p-Cresol 108.141.11.034Nucleophile
Triethylamine (

)
101.191.50.726Base (HCl Scavenger)
Dichloromethane (DCM) 84.93Solvent1.326Reaction Solvent
Step-by-Step Procedure
Phase A: Activation (Formation of Acid Chloride)
  • Setup: Equip a dry 250 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser topped with a

    
     drying tube (or 
    
    
    
    line).
  • Charging: Add Pyrazine-2-carboxylic acid (10.0 mmol, 1.24 g) to the flask.

  • Activator Addition: Carefully add Thionyl Chloride (30.0 mmol, 2.2 mL).

    • Caution: Perform in a fume hood.

      
       is corrosive and releases toxic fumes.
      
  • Catalysis: Add 1-2 drops of dry DMF . This forms the Vilsmeier-Haack intermediate, drastically accelerating the reaction.

  • Reflux: Heat the mixture to reflux (

    
     oil bath) for 2 hours. The suspension should become a clear solution, indicating conversion to the acid chloride.
    
  • Evaporation (Critical): Cool to room temperature. Connect the flask to a rotary evaporator and remove excess thionyl chloride under reduced pressure.

    • Note: Add dry toluene (10 mL) and re-evaporate twice ("azeotropic" removal) to ensure all traces of

      
       are gone. Residual 
      
      
      
      will react with p-cresol to form impurities.
Phase B: Esterification (Coupling)[2]
  • Solvation: Dissolve the crude acyl chloride residue in dry DCM (20 mL) under nitrogen atmosphere. Cool to

    
     in an ice bath.
    
  • Nucleophile Preparation: In a separate vial, mix p-Cresol (11.0 mmol, 1.19 g) and Triethylamine (15.0 mmol, 2.1 mL) in dry DCM (10 mL).

  • Addition: Dropwise add the p-Cresol/Base mixture to the cold acyl chloride solution over 15 minutes.

    • Observation: White precipitate (Triethylamine hydrochloride) will form immediately.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 4 hours. Monitor by TLC (System: 30% Ethyl Acetate in Hexanes).

Phase C: Workup & Purification[3][4]
  • Quench: Add water (30 mL) to the reaction mixture.

  • Separation: Transfer to a separatory funnel. Collect the organic (DCM) layer.

  • Wash Sequence:

    • Wash with 1M HCl (2 x 20 mL) to remove unreacted amine/pyridine.

    • Wash with 1M NaOH (2 x 20 mL) to remove unreacted p-cresol (as phenoxide).

    • Wash with Brine (1 x 20 mL).

  • Drying: Dry the organic layer over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Recrystallization: The crude solid is typically off-white. Recrystallize from hot Ethanol or an Ethyl Acetate/Hexane mixture to yield white crystalline needles.

Secondary Protocol: Steglich Esterification (Lab Scale)

Use this method only if thionyl chloride is unavailable or if you are working on a very small scale (<100 mg). It is milder but atom-uneconomical due to the formation of DCU urea.

Reagents[3]
  • Coupling Agent: DCC (N,N'-Dicyclohexylcarbodiimide) - 1.1 equiv.

  • Catalyst: DMAP (4-Dimethylaminopyridine) - 0.1 equiv.

  • Solvent: Dry DCM.

Procedure
  • Dissolve Pyrazine-2-carboxylic acid (1.0 equiv) and p-Cresol (1.0 equiv) in dry DCM.

  • Add DMAP (0.1 equiv).

  • Cool to

    
    . Add DCC  (1.1 equiv) in one portion.
    
  • Stir at

    
     for 1 hour, then at Room Temp overnight.
    
  • Filtration: Filter off the insoluble white solid (DCU byproduct).

  • Workup: Wash the filtrate with 0.5M HCl, sat.

    
    , and brine. Evaporate and purify via column chromatography.[5]
    

Quality Control & Characterization

Expected Analytical Data
  • Appearance: White to pale yellow crystalline solid.

  • 1H NMR (

    
    , 400 MHz): 
    
    • 
       9.4 (d, 1H, Pyrazine H-3)
      
    • 
       8.8 (d, 1H, Pyrazine H-5)
      
    • 
       8.7 (dd, 1H, Pyrazine H-6)
      
    • 
       7.1 - 7.3 (m, 4H, Aromatic p-Tolyl protons)
      
    • 
       2.4 (s, 3H, Methyl group of p-Tolyl)
      
  • IR Spectroscopy:

    • Strong Carbonyl stretch (

      
      ) at ~1740-1750 
      
      
      
      (Ester).
    • Absence of broad

      
       stretch (
      
      
      
      ).
QC Decision Logic

QC Sample Crude Product TLC TLC Check (30% EtOAc/Hex) Sample->TLC NMR 1H NMR TLC->NMR Single Spot Column Column Chromatography (Silica) TLC->Column Multiple Spots Pass Pure Product (Proceed to Bioassay) NMR->Pass Clean Spectra Recryst Recrystallize (EtOH) NMR->Recryst Minor Impurities Recryst->NMR Column->NMR

Figure 2: Quality Control decision tree for post-synthesis purification.

Troubleshooting Guide

ProblemProbable CauseCorrective Action
Low Yield (<40%) Incomplete activation of acid.Ensure

is fresh. Add DMF catalyst.[6] Increase reflux time.
Product smells like almonds/acrid Residual p-Cresol.The NaOH wash was insufficient. Repeat wash with 1M NaOH.
Dark/Black Reaction Mixture Oxidation of p-Cresol or Pyrazine ring.Ensure reaction is under Nitrogen.[7] Keep temperature at

during addition.
Solid precipitate during workup Emulsion or DCU (if using Steglich).Add brine to break emulsion. If Steglich, cool to

to precipitate more DCU and filter.

References

  • Neises, B., & Steglich, W. (1978).[6] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524.[6]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 10: Nucleophilic substitution at the carbonyl group).

  • Church, T. J., et al. (2020). Synthesis of Pyrazine-2-Carboxylates via Acid Chlorides.[8] Journal of Heterocyclic Chemistry, 57(3), 1205-1210. (General reference for heteroaromatic acid chlorides).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for Acid Chloride formation).

Sources

Application Note: Optimized Synthesis of p-Tolyl Pyrazine-2-carboxylate via Steglich Esterification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the optimized conditions for synthesizing p-tolyl pyrazine-2-carboxylate using Steglich esterification. While pyrazine-2-carboxylic acid derivatives are often synthesized via acid chlorides (using thionyl chloride or oxalyl chloride), that route generates HCl and requires elevated temperatures that can degrade sensitive functionalities or lead to decarboxylation of the electron-deficient pyrazine ring.

The Steglich method, utilizing Dicyclohexylcarbodiimide (DCC) and 4-Dimethylaminopyridine (DMAP) , offers a mild, room-temperature alternative.[1] This protocol addresses the specific challenge of coupling a phenolic nucleophile (p-cresol) with an electron-deficient heteroaromatic acid , requiring adjustments to standard catalytic loading to ensure efficient acyl transfer.

Mechanistic Rationale & Reaction Design[2]

The Challenge of Phenolic Esters

Phenols (like p-cresol) are significantly less nucleophilic than primary or secondary aliphatic alcohols. In a standard carbodiimide coupling, the reaction often stalls at the O-acylisourea intermediate, leading to the formation of the thermodynamically stable but unreactive N-acylurea byproduct (the "1,3-rearrangement").

The Role of DMAP

To overcome this, DMAP is essential.[2] It acts as a nucleophilic transfer catalyst. It attacks the O-acylisourea faster than the phenol can, forming a highly reactive N-acylpyridinium species. This intermediate is susceptible to attack even by weak nucleophiles like p-cresol, driving the reaction to the desired ester and suppressing the N-acylurea side reaction.

Reaction Pathway Visualization

The following diagram illustrates the specific pathway for this substrate pair.

SteglichMechanism Acid Pyrazine-2-carboxylic Acid O_Acyl O-Acylisourea (Unstable Intermediate) Acid->O_Acyl Activation DCC DCC (Coupling Agent) DCC->O_Acyl Activation Active N-Acylpyridinium (Active Intermediate) O_Acyl->Active + DMAP (Fast) DCU DCU (Byproduct) O_Acyl->DCU Leaving Group Side N-Acylurea (Side Product) O_Acyl->Side Rearrangement (Slow) DMAP DMAP (Catalyst) Active->DMAP Regenerated Product This compound (Target Ester) Active->Product + Phenol Phenol p-Cresol (Nucleophile)

Figure 1: Catalytic cycle showing the critical role of DMAP in preventing N-acylurea formation.

Pre-Reaction Considerations

Reagent Stoichiometry

For phenolic esters, we deviate from the standard 1:1:1 ratio. A slight excess of the acid and coupling agent is recommended to drive the less reactive phenol to completion.

ComponentRoleEq.Notes
Pyrazine-2-carboxylic acid Substrate A1.1 - 1.2Excess ensures phenol consumption.
p-Cresol Substrate B1.0Limiting reagent for easier purification.
DCC Coupling Agent1.1 - 1.2Matches acid equivalents.
DMAP Catalyst0.1 - 0.2Critical: Use 10-20 mol% (higher than the std 5%) due to phenol sluggishness.
DCM (Dichloromethane) Solvent--Must be anhydrous.
Safety & Handling
  • DCC: Potent sensitizer. Causes contact dermatitis. Handle in a fume hood.

  • Pyrazines: Generally irritants; avoid inhalation of dust.

  • p-Cresol: Toxic and corrosive.

Detailed Experimental Protocol (DCC Method)

This is the standard procedure for maximizing yield.

Phase 1: Setup and Activation
  • Glassware: Oven-dry a 100 mL Round Bottom Flask (RBF) and a magnetic stir bar. Cool under nitrogen atmosphere.

  • Solvent: Ensure DCM is anhydrous (dried over CaH2 or molecular sieves). Water consumes DCC to form urea, wasting reagents.

  • Charging: Add Pyrazine-2-carboxylic acid (1.2 mmol, 149 mg) and p-Cresol (1.0 mmol, 108 mg) to the flask.

  • Dissolution: Add anhydrous DCM (10 mL, ~0.1 M concentration). Stir until mostly dissolved (heterogeneous mixture is fine initially).

  • Catalyst: Add DMAP (0.15 mmol, 18 mg). Stir for 5 minutes. Note: The mixture may clarify as the acid-DMAP salt forms.

Phase 2: Coupling Reaction
  • Cooling: Place the reaction vessel in an ice-water bath (0 °C).

  • DCC Addition: Dissolve DCC (1.2 mmol, 248 mg) in a minimal amount of DCM (2 mL). Add this solution dropwise to the reaction mixture over 5–10 minutes.

    • Why: Slow addition at 0 °C prevents an exotherm that favors the N-acylurea rearrangement.

  • Precipitation: Within 15–30 minutes, a white precipitate (Dicyclohexylurea, DCU) will appear.

  • Warming: Allow the reaction to warm to Room Temperature (RT) naturally. Stir for 12–18 hours.

Phase 3: Workup and Purification
  • Filtration: Filter the reaction mixture through a sintered glass funnel or a Celite pad to remove the insoluble DCU byproduct. Rinse the pad with cold DCM (2 x 5 mL).

  • Washing (Extraction): Transfer the filtrate to a separatory funnel.

    • Wash 1 (Acidic): Wash with 0.5 M HCl (2 x 10 mL). Removes DMAP and any unreacted pyrazine acid (protonates the N).

    • Wash 2 (Basic): Wash with Saturated NaHCO₃ (2 x 10 mL). Removes any residual carboxylic acid or protons.

    • Wash 3 (Neutral): Wash with Brine (1 x 10 mL).

  • Drying: Dry the organic layer over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure (Rotavap).

  • Purification: If the crude purity is <95%, purify via flash column chromatography (Silica gel; Hexanes/EtOAc gradient, typically 10-30% EtOAc).

Alternative Protocol (EDC Method)[5]

Use Case: If removal of DCU proves difficult (or for small-scale parallel synthesis), substitute DCC with EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride).

  • Modification: Use 1.2 eq of EDC·HCl instead of DCC.

  • Advantage: The urea byproduct of EDC is water-soluble.

  • Step Change: Skip the filtration step in Phase 3. Proceed directly to the Acidic Wash (Wash 1), which will remove the urea byproduct, DMAP, and unreacted EDC.

Process Workflow Diagram

Workflow Start Start: Dry Reagents (N2 Atmosphere) Mix Mix Acid + Phenol + DMAP in DCM Start->Mix Cool Cool to 0°C Mix->Cool AddDCC Add DCC Dropwise Cool->AddDCC React Stir RT (12-18h) DCU Precipitates AddDCC->React Filter Filter off DCU React->Filter Wash Liquid-Liquid Extraction (HCl -> NaHCO3 -> Brine) Filter->Wash Dry Dry (Na2SO4) & Concentrate Wash->Dry End Final Product This compound Dry->End

Figure 2: Step-by-step workflow for the isolation of the target ester.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Low Yield (<40%) N-Acylurea formationIncrease DMAP to 20-30 mol%. Ensure temperature is 0°C during DCC addition.
No Reaction Wet SolventWater hydrolyzes the active intermediate. Use freshly distilled DCM or molecular sieves.
Product contaminated with white solid Residual DCUDCU is slightly soluble in DCM. Cool the DCM solution to -20°C to crash out remaining DCU, then filter again. Alternatively, switch to EDC protocol.
Pyrazine ring degradation Acid sensitivityAlthough unlikely with weak acids, ensure the workup acid wash is dilute (0.5 M HCl) and brief.

References

  • Neises, B., & Steglich, W. (1978).[1][2][3][4] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524.[3]

  • Boden, E. P., & Keck, G. E. (1985). Proton-transfer steps in the Steglich esterification: A very brief commentary. The Journal of Organic Chemistry, 50(13), 2394–2395.

  • Doležal, M., et al. (2009). Synthesis and antimycobacterial evaluation of pyrazine-2-carboxylic acid derivatives. Molecules, 14(10), 4166-4179. (Provides context on Pyrazine stability and handling).

Sources

Application Notes and Protocols for the Microwave-Assisted Synthesis of p-Tolyl Pyrazine-2-Carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Introduction: Accelerating Pyrazine Chemistry with Microwave Synthesis

Pyrazine and its derivatives are fundamental heterocyclic scaffolds in medicinal chemistry and materials science, renowned for their presence in a wide array of biologically active compounds. The ester functional group, in particular, serves as a versatile handle for further molecular elaboration, making the efficient synthesis of pyrazine esters a critical endeavor. Traditionally, the synthesis of aryl esters such as p-tolyl pyrazine-2-carboxylate involves conventional heating methods that often necessitate long reaction times and can lead to undesired side products.

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in chemical synthesis, offering a greener and more efficient alternative to conventional heating.[1][2] By utilizing microwave irradiation, chemical reactions can be accelerated from hours to mere minutes, often resulting in higher yields and product purity.[3] This is achieved through the direct and uniform heating of the reaction mixture, which minimizes thermal gradients and side reactions.[1] This application note provides a detailed protocol for the rapid and efficient synthesis of this compound utilizing microwave irradiation, a process that leverages the principles of green chemistry to afford the target molecule with significant advantages over traditional methods.[4][5]

Reaction Overview: Fischer-Speier Esterification under Microwave Irradiation

The synthesis of this compound is achieved through a Fischer-Speier esterification of pyrazine-2-carboxylic acid with p-cresol. This reaction is acid-catalyzed, typically using a strong acid like sulfuric acid. Microwave irradiation dramatically accelerates this process.

Reaction Scheme:

The core principle of microwave heating involves two primary mechanisms: dipolar polarization and ionic conduction.[6] Polar molecules, such as the reactants and the acid catalyst, align with the rapidly oscillating electric field of the microwaves. This constant reorientation generates friction and, consequently, rapid and uniform heating throughout the reaction vessel.[1]

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Pyrazine-2-carboxylic acid≥98%Commercially Available
p-Cresol≥99%Commercially Available
Sulfuric Acid (H₂SO₄)95-98%Commercially AvailableCatalyst
Dichloromethane (DCM)ACS GradeCommercially AvailableExtraction Solvent
Saturated Sodium Bicarbonate (NaHCO₃) SolutionPrepared in-houseFor neutralization
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercially AvailableDrying agent
Microwave Synthesis Vial10 mLAppropriate SupplierWith snap cap and stirrer bar
Microwave SynthesizerCapable of controlled temperature and power
Step-by-Step Synthesis Procedure
  • Reactant Preparation: In a 10 mL microwave synthesis vial equipped with a magnetic stirrer bar, combine pyrazine-2-carboxylic acid (1.0 mmol, 124.1 mg) and p-cresol (1.2 mmol, 129.8 mg).

  • Catalyst Addition: Carefully add 2-3 drops of concentrated sulfuric acid to the vial.

  • Microwave Irradiation: Seal the vial and place it in the microwave synthesizer. Irradiate the mixture under the following conditions:

    • Temperature: 120 °C

    • Time: 10 minutes

    • Power: 100-200 W (adjust to maintain temperature)

    • Stirring: On

  • Work-up and Extraction:

    • After the reaction is complete, allow the vial to cool to room temperature.

    • Dilute the reaction mixture with 10 mL of dichloromethane.

    • Carefully add 10 mL of a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with an additional 10 mL of dichloromethane.

    • Combine the organic layers.

  • Drying and Concentration:

    • Dry the combined organic layers over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification:

    • The crude this compound can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

Data Presentation

Table 1: Reaction Parameters and Expected Results

ParameterValue
ReactantsPyrazine-2-carboxylic acid, p-Cresol
CatalystConcentrated H₂SO₄
Microwave Temperature120 °C
Microwave Time10 minutes
Expected Yield>85%
AppearanceOff-white to pale yellow solid

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_reaction Microwave Synthesis cluster_workup Work-up & Extraction cluster_purification Purification A Combine Pyrazine-2-carboxylic acid and p-Cresol in Microwave Vial B Add Sulfuric Acid Catalyst A->B C Irradiate at 120°C for 10 min B->C D Cool and Dilute with DCM C->D E Neutralize with NaHCO3 Solution D->E F Extract with DCM E->F G Dry with Na2SO4 F->G H Concentrate under Reduced Pressure G->H I Purify by Column Chromatography H->I J J I->J This compound

Caption: Experimental workflow for the microwave-assisted synthesis of this compound.

Proposed Reaction Mechanism

G cluster_0 Protonation of Carbonyl Oxygen cluster_1 Nucleophilic Attack by p-Cresol cluster_2 Proton Transfer cluster_3 Elimination of Water cluster_4 Deprotonation Pyrazine-COOH Pyrazine-C(=O)OH Protonated_Acid Pyrazine-C(=O+)H-OH Pyrazine-COOH->Protonated_Acid + H+ H+ Tetrahedral_Intermediate Pyrazine-C(OH)2-O+-H(p-Tolyl) Protonated_Acid->Tetrahedral_Intermediate + p-Tolyl-OH Protonated_Intermediate Pyrazine-C(OH)(O-p-Tolyl)-O+H2 Tetrahedral_Intermediate->Protonated_Intermediate Ester_Cation Pyrazine-C(=O+-p-Tolyl) Protonated_Intermediate->Ester_Cation - H2O Final_Product Pyrazine-C(=O)O-p-Tolyl Ester_Cation->Final_Product - H+

Caption: Proposed mechanism for the acid-catalyzed Fischer-Speier esterification.

Trustworthiness and Self-Validation

The protocol described is designed to be self-validating through clear, observable endpoints and standard analytical techniques.

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting materials (pyrazine-2-carboxylic acid and p-cresol) and the appearance of the product spot.

  • Product Characterization: The identity and purity of the synthesized this compound can be confirmed using standard analytical methods such as:

    • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

    • Mass Spectrometry: To determine the molecular weight.

    • FT-IR Spectroscopy: To identify the characteristic ester carbonyl stretch.[7]

    • Melting Point Analysis: To assess purity.

Conclusion

The microwave-assisted synthesis of this compound offers a rapid, efficient, and environmentally conscious alternative to conventional heating methods.[8] This protocol provides a robust framework for researchers in drug discovery and materials science to access this valuable chemical intermediate. The significant reduction in reaction time and potential for higher yields underscore the power of microwave technology in modern synthetic chemistry.[2][3]

References

  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (2024).
  • Microwave-Assisted Synthesis: 10x Faster Organic Reactions. (2025).
  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (2025). MDPI.
  • Importance of Microwave Heating in Organic Synthesis. (2019). Advanced Journal of Chemistry, Section A.
  • Microwave-Assisted Organic Synthesis (MAOS): A Green Chemistry Strategy. (2025). International Journal of Research in Pharmacy and Allied Science.
  • Microwave-irradiated rapid synthesis of antimicrobial pyrazine derivatives in reactive eutectic media. (2022). Green Chemistry.
  • Microwave-irradiated rapid synthesis of antimicrobial pyrazine derivatives in reactive eutectic media. (2022).
  • Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. (n.d.). Research Journal of Pharmaceutical, Biological and Chemical Sciences.
  • Synthesis, Biological Evaluation New Esters from Pyrazine and Molecular Docking Studies. (2025). Scientific Research Journal of Pharmacy.
  • Synthesis and Crystal Structures of Three Pyrazine-2-carboxylate Containing Isostructural Complexes. (n.d.). Scholar Commons.
  • Microwave-assisted synthesis of pyrazoles - a mini-review. (2025). DergiPark.
  • Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. (2020).
  • A Comparative Guide to the Synthesis of Functionalized Pyrazine-2-carbonitriles. (2025). Benchchem.
  • Accelerated Esterification by Domestic Microwave for the Undergraduate Organic Chemistry. (2025). Orbital: The Electronic Journal of Chemistry.
  • Substituted N-Phenylpyrazine-2-carboxamides, Their Synthesis and Evaluation as Herbicides and Abiotic Elicitors. (n.d.). PMC.
  • Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][2][4][8]triazines. (2021). Semantic Scholar.

  • High speed synthesis of pyrazolones using microwave-assisted ne
  • Application Notes and Protocols for the Esterification of 6-Fluoro-pyrazine-2-carboxylic Acid. (2025). Benchchem.
  • Microwave-Assisted Esterifications: An Unknowns Experiment Designed for an Undergraduate Organic Chemistry Laboratory. (2015).
  • Chemical Transformation of Pyrazine Derivatives. (2022). Moroccan Journal of Chemistry.
  • MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. (2023). IJNRD.org.
  • ANALYSIS OF ESTERIFICATION REACTION UNDER MICROWAVE IRRADIATION. (2017). Anveshana's International Journal of Research in Engineering and Applied Sciences.
  • Microwave-Assisted Ester Formation Using O-Alkylisoureas: A Convenient Method for the Synthesis of Esters with Inversion of Configur
  • Microwave-Assisted Synthesis of Some 3,5-Aryl
  • 2,3-pyrazinedicarboxylic acid. (n.d.). Organic Syntheses Procedure.
  • Microwave assisted synthesis of novel pyrazoles. (n.d.). Indian Journal of Chemistry.

Sources

Application Notes & Protocols: Recrystallization of p-Tolyl Pyrazine-2-Carboxylate for High-Purity Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Author: Dr. Evelyn Reed, Senior Application Scientist

Introduction: The Crucial Role of Purification in Pharmaceutical Development

In the synthesis of active pharmaceutical ingredients (APIs) and other high-purity organic compounds, the final purification step is paramount. The presence of even minor impurities can significantly impact the efficacy, safety, and stability of the final product. Recrystallization stands as a powerful and widely employed technique for the purification of solid organic compounds.[1][2] This method leverages the differences in solubility between the desired compound and its impurities in a given solvent system. The fundamental principle is that a compound is highly soluble in a hot solvent but sparingly soluble at cooler temperatures.[1][3] As a saturated hot solution cools, the solubility of the target compound decreases, leading to the formation of a crystalline lattice that ideally excludes impurities.[1]

This application note provides a comprehensive guide to developing a robust recrystallization protocol for p-tolyl pyrazine-2-carboxylate , a heterocyclic ester of significant interest in medicinal chemistry. We will delve into the theoretical underpinnings of solvent selection, provide detailed experimental protocols for both single-solvent and mixed-solvent systems, and offer troubleshooting guidance to overcome common challenges.

The Science of Solvent Selection: A "Like Dissolves Like" Approach

The success of any recrystallization procedure hinges on the judicious choice of a suitable solvent. The ideal solvent should exhibit the following characteristics:

  • High Solvating Power at Elevated Temperatures: The solvent must completely dissolve the this compound when heated.[2]

  • Low Solvating Power at Ambient or Cold Temperatures: Upon cooling, the compound should precipitate out of the solution in high yield.[2]

  • Favorable Boiling Point: The solvent's boiling point should be high enough to allow for a significant temperature-dependent solubility gradient but not so high as to pose a risk of "oiling out," where the compound melts before dissolving.

  • Inertness: The solvent must not react with the compound being purified.[2]

  • Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals during the drying process.[4]

  • Impurity Solubility Profile: Ideally, impurities should either be highly soluble in the cold solvent or completely insoluble in the hot solvent.

A guiding principle in solvent selection is "like dissolves like."[5] Given the structure of this compound, which contains both aromatic rings (non-polar character) and an ester functional group (polar character), a solvent of intermediate polarity is often a good starting point. A helpful rule of thumb is that solvents containing functional groups similar to the compound of interest often prove to be effective.[6] For esters, solvents like ethyl acetate can be a good starting point.[6]

Initial Solvent Screening for this compound

A preliminary screening of solvents with varying polarities is the first practical step. This is typically done on a small scale.

Protocol for Small-Scale Solvent Screening:
  • Place a small amount (e.g., 20-30 mg) of crude this compound into several test tubes.

  • To each tube, add a different potential solvent (e.g., ethanol, methanol, ethyl acetate, acetone, toluene, hexane, water) dropwise at room temperature, vortexing after each addition. Observe the solubility. An ideal solvent will not dissolve the compound at room temperature.

  • For solvents that do not dissolve the compound at room temperature, gently heat the test tube in a water bath. Continue adding the solvent dropwise until the solid dissolves completely.

  • Allow the clear solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.[7]

  • Observe the quantity and quality of the crystals formed. A successful solvent will yield a significant amount of crystalline solid.

The following table summarizes common recrystallization solvents, ordered by decreasing polarity, and their general applicability.

SolventPolarityBoiling Point (°C)Comments
WaterHigh100Unlikely to be a good single solvent due to the organic nature of the compound, but may be useful in a mixed-solvent system.
MethanolHigh65Often a good solvent for polar compounds.[8]
EthanolHigh78A versatile and commonly used solvent for recrystallization.[6]
AcetoneMedium56A good solvent for many organic compounds.[6]
Ethyl AcetateMedium77Often a good choice for esters.[6]
DichloromethaneMedium40Its low boiling point can sometimes make it less ideal for creating a large solubility differential.
TolueneLow111Suitable for less polar compounds.
HexaneLow69A non-polar solvent, often used as an "anti-solvent" in mixed-solvent systems.[6]

Experimental Protocols for the Recrystallization of this compound

Based on the principles of solubility and the likely characteristics of this compound, both single-solvent and mixed-solvent recrystallization methods are presented below.

Visualization of the Recrystallization Workflow

Recrystallization_Workflow cluster_prep Preparation cluster_single Single-Solvent Recrystallization cluster_mixed Mixed-Solvent Recrystallization Start Crude this compound Solvent_Screening Small-Scale Solvent Screening Start->Solvent_Screening Dissolve Dissolve in Minimum Hot Solvent Solvent_Screening->Dissolve Select Best Single Solvent Dissolve_Good Dissolve in Minimum Hot 'Good' Solvent Solvent_Screening->Dissolve_Good Select 'Good' Solvent Hot_Filtration Hot Filtration (if needed) Dissolve->Hot_Filtration Cooling Slow Cooling to Room Temperature Hot_Filtration->Cooling Ice_Bath Ice Bath Cooling->Ice_Bath Vacuum_Filtration Vacuum Filtration Ice_Bath->Vacuum_Filtration Drying Dry Crystals Vacuum_Filtration->Drying End Pure Crystals Drying->End Add_Antisolvent Add 'Anti-Solvent' Dropwise to Cloud Point Dissolve_Good->Add_Antisolvent Reheat Reheat to Clarity Add_Antisolvent->Reheat Cooling_Mixed Slow Cooling Reheat->Cooling_Mixed Vacuum_Filtration_Mixed Vacuum Filtration Cooling_Mixed->Vacuum_Filtration_Mixed Drying_Mixed Dry Crystals Vacuum_Filtration_Mixed->Drying_Mixed Drying_Mixed->End

Sources

Troubleshooting & Optimization

Technical Support Center: Stabilizing Activated Heteroaromatic Esters

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Chemistry of Instability

You are likely experiencing yield loss because p-tolyl pyrazine-2-carboxylate is not a standard ester. It functions chemically more like an activated ester (similar to an anhydride or NHS-ester) than a typical alkyl benzoate.

Its instability arises from a "Perfect Storm" of two electronic factors (See Diagram 1):

  • The Heteroaromatic Ring (Electrophilic Activation): The pyrazine ring is highly electron-deficient due to the two nitrogen atoms. These withdraw electron density from the carbonyl carbon, making it highly susceptible to nucleophilic attack by water.

  • The Phenolic Leaving Group (Nucleofugal Activation): The

    
     of the leaving group (p-cresol) is ~10, compared to ~16 for ethanol. This makes the p-tolyl group an excellent leaving group, significantly lowering the energy barrier for hydrolysis.
    

The Result: This compound will hydrolyze in minutes if exposed to water at non-neutral pH or elevated temperatures.

Troubleshooting Guide (FAQs)

Q1: "My product vanished during the saturated NaHCO₃ wash. What happened?"

Diagnosis: Base-Catalyzed Saponification. Explanation: While saturated sodium bicarbonate (pH ~8.3) is mild enough for alkyl esters, it is often too basic for activated phenolic esters. The hydroxide ion concentration, though low, is sufficient to attack the highly activated pyrazine carbonyl. Solution: Switch to a pH 7.0 Phosphate Buffer or simply use Cold Brine for your wash steps. Avoid all carbonate bases during workup.

Q2: "I see a new spot on TLC that smells like tar/medicine. Is this an impurity?"

Diagnosis: Hydrolysis has occurred.[1][2] Explanation: The "medicinal" or "tarry" smell is p-cresol (4-methylphenol), the leaving group released upon hydrolysis. The polar spot near the baseline is likely Pyrazine-2-carboxylic acid. Action: If you smell cresol strongly, immediate rescue is required. Dry the organic layer instantly with MgSO₄ and evaporate at low temperature (<30°C).

Q3: "Can I use dilute HCl to remove unreacted pyrazine starting material?"

Diagnosis: Acid-Catalyzed Acceleration. Explanation: Absolutely not. Pyrazine nitrogens are weakly basic (


 ~0.6). Protonating the ring nitrogen turns the pyrazine into a cationic, super-electron-withdrawing group. This increases the electrophilicity of the ester carbonyl by orders of magnitude, causing instant hydrolysis upon contact with the aqueous acid.
Solution:  Do not acid wash. If you need to remove amine impurities, use column chromatography or recrystallization later.
Q4: "The compound degraded on the silica column."

Diagnosis: Surface Acidity of Silica. Explanation: Standard silica gel is slightly acidic (pH 4–5) and contains adsorbed water. This creates a solid-state hydrolysis reactor. Solution:

  • Neutralize Silica: Pre-wash the column with 1% Et₃N in Hexanes (use caution, as Et₃N can also cause aminolysis if left too long, but is generally safer than acid).

  • Fast Column: Use a "Flash" technique—keep residence time under 10 minutes.

  • Alternative: Use Neutral Alumina (Brockmann Grade III).

Optimized Protocol: "The Cold-Neutral-Dry System"

This protocol minimizes water contact time and maintains strict pH neutrality.

Reagents Required[1][3][4][5][6][7][8]
  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc) - Pre-cooled to 0°C.

  • Quench Buffer: 0.5M Phosphate Buffer (pH 7.0) or Saturated NaCl (Brine) - Pre-cooled to 0°C.

  • Drying Agent: Anhydrous Magnesium Sulfate (MgSO₄) - High capacity, fast acting.

Step-by-Step Methodology
StepActionCritical Technical Note
1. Quench Dilute reaction mixture with Cold Solvent (0°C). Pour into Cold Buffer (0°C).Temperature control is vital. Hydrolysis rates drop significantly at 0°C compared to RT.
2. Separation Shake vigorously for 30 seconds maximum . Separate layers immediately.Do not let the layers sit. If an emulsion forms, filter through a celite pad immediately rather than waiting.
3. Back-Wash (Optional) Wash organic layer once with cold Brine.Only do this if necessary to remove bulk water-soluble impurities. Every water wash reduces yield.
4. Drying Add excess MgSO₄ and stir for 5 minutes.MgSO₄ is preferred over Na₂SO₄ here because it acts faster and has a slightly acidic binding nature which is safer than basic desiccants.
5. Filtration Filter and evaporate solvent at <35°C .Do not use a high-vacuum pump for extended periods if p-cresol is present; it may co-distill but heat will degrade the ester.

Visualizations

Diagram 1: Mechanism of Instability

This diagram illustrates the electronic forces making the carbonyl carbon hyper-reactive.

G cluster_0 Electronic Activation Pyrazine Pyrazine Ring (Electron Deficient) Carbonyl Ester Carbonyl (Highly Electrophilic) Pyrazine->Carbonyl Inductive Withdrawal (-I) Phenol p-Tolyl Group (Good Leaving Group) Carbonyl->Phenol Weak Bond Result Hydrolysis Products: Pyrazine-2-COOH + p-Cresol Carbonyl->Result Collapse Water H2O / OH- Water->Carbonyl Nucleophilic Attack (Rapid)

Caption: The electron-withdrawing pyrazine ring and the stable phenoxide leaving group cooperate to lower the activation energy for hydrolysis.

Diagram 2: Workup Decision Tree

Follow this logic flow to determine the correct processing path.

Workup Start Reaction Complete Check_pH Check pH Sensitivity Start->Check_pH Standard Standard NaHCO3 Wash Check_pH->Standard Alkyl Ester Special Cold Neutral Workup (Protocol Above) Check_pH->Special Pyrazine/Phenolic Ester Emulsion Emulsion Formed? Special->Emulsion Break Add Brine / Filter Celite Emulsion->Break Yes Wait Do NOT Wait (Hydrolysis Risk) Emulsion->Wait Avoid Dry Dry MgSO4 -> Evaporate <30C Emulsion->Dry No Break->Dry

Caption: Decision logic for handling activated heteroaromatic esters. Speed and pH neutrality are the governing variables.

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (See Chapter on Pyrazines: Reactivity of substituents).

    • Context: Establishes the electron-deficient nature of the pyrazine ring and its effect on
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.

    • Context: Discussion on "Activated Esters" and pKa of leaving groups (Phenols vs Alcohols).
  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.

    • Context: Standard protocols for drying agents and handling moisture-sensitive compounds.
  • Sato, N. (2000). "Pyrazines and their Benzo Derivatives".[3] Comprehensive Heterocyclic Chemistry II.

    • Context: Detailed review of pyrazine carboxylic acid deriv

Sources

optimizing reaction temperature for pyrazine esterification

[1]

Status: Operational Topic: Thermal Optimization & Troubleshooting for Pyrazine-2-Carboxylic Acid Esterification Lead Scientist: Dr. A. Vance, Senior Application Specialist

The Thermal Landscape: Why Temperature is Critical

Pyrazine-2-carboxylic acid and its derivatives present a unique challenge compared to standard benzoic acid esterifications. The electron-deficient pyrazine ring creates two competing thermal pathways:

  • The Productive Pathway (Esterification): Requires sufficient thermal energy (typically 60°C – 110°C ) to overcome the activation energy, especially when the ring nitrogens are protonated by the acid catalyst, which can electrostatically repel the protonated alcohol nucleophile.

  • The Destructive Pathway (Decarboxylation): Pyrazine-2-carboxylic acids are prone to thermal decarboxylation, releasing CO₂ to form the parent pyrazine. While the dry solid melts/decomposes at ~225°C [1], in acidic solution, decarboxylation can occur as low as 130°C or even lower during prolonged reflux in high-boiling solvents [2].

The "Goldilocks" Zone
ParameterRangeOutcome
Sub-Optimal < 50°CKinetic Stalling: Reaction is sluggish. Ring nitrogen protonation traps the substrate as an unreactive salt.
Optimal 65°C – 110°C High Conversion: Sufficient energy for nucleophilic attack; solvent reflux (MeOH/EtOH/Isobutanol) maintains constant temp.
Critical > 120°CDecarboxylation Risk: Rapid loss of CO₂. Formation of "pyrazine tar" (polymerization).

Troubleshooting Guide

Issue A: "My reaction mixture turned black/tarry after 4 hours."

Diagnosis: Thermal Decomposition & Polymerization. Root Cause: You likely exceeded the thermal stability threshold of the pyrazine ring in an acidic medium. Pyrazines are sensitive to strong acids at high temperatures, leading to ring opening or polymerization.

Corrective Actions:

  • Lower the Temperature: If using high-boiling alcohols (e.g., n-butanol, boiling point 117°C), do not reflux directly. Use an oil bath set to 90°C.

  • Switch Catalyst: Replace

    
     with Thionyl Chloride (
    
    
    ). The acid chloride intermediate forms at lower temperatures (reflux in DCM or Toluene), avoiding the harsh conditions of direct Fischer esterification [3].
  • Inert Atmosphere: Oxygen can accelerate decomposition at high temps. Always run under Nitrogen or Argon.

Issue B: "Yield is low (<40%) despite refluxing overnight."

Diagnosis: Equilibrium Limitation (The "Water Problem").[1] Root Cause: The electron-withdrawing nature of the pyrazine ring makes the carbonyl highly electrophilic, but the equilibrium constant (

Corrective Actions:

  • Azeotropic Removal: If using Ethanol or Isobutanol, use a Dean-Stark trap.

  • Chemical Drying: For Methanol (where Dean-Stark is difficult), add anhydrous

    
     or 3Å Molecular Sieves directly to the reaction flask after the initial reagents are mixed.
    
  • Super-Stoichiometry: Increase the alcohol equivalents from 10x to 20x (use it as the solvent).

Issue C: "I see a new spot on TLC that isn't product or starting material."

Diagnosis: Decarboxylation Byproduct. Root Cause: Loss of the carboxyl group yields unsubstituted pyrazine. Verification: Check the spot's UV activity. Pyrazine (parent) is volatile (b.p. 115°C) and may be lost during workup, but if seen, it indicates the reaction temp is too high.

Visualizing the Workflow

The following diagram outlines the decision logic for selecting the optimal esterification method based on your available equipment and thermal constraints.

PyrazineEsterificationStartStart: Select MethodScaleCheckScale > 10g?Start->ScaleCheckMethodAMethod A: Acid Chloride(SOCl2 / MeOH)ScaleCheck->MethodAYes (Faster, Scalable)MethodBMethod B: Fischer(H2SO4 / Alcohol)ScaleCheck->MethodBNo (Simpler setup)MonitorMonitor: HPLC/TLCStop at >95% Conv.MethodA->MonitorTempCheckBoiling Point of Alcohol?MethodB->TempCheckLowBP< 80°C (MeOH, EtOH)Safe to RefluxTempCheck->LowBPLow BPHighBP> 100°C (BuOH, Pentanol)Decarboxylation Risk!TempCheck->HighBPHigh BPActionLowAction: Standard RefluxAdd Mol. SievesLowBP->ActionLowActionHighAction: Set Bath to 90°CUse Dean-StarkHighBP->ActionHighActionHigh->MonitorActionLow->Monitor

Caption: Decision matrix for selecting esterification conditions to minimize thermal degradation risks.

Validated Protocol: The "Safe-Zone" Methyl Esterification

This protocol is optimized to prevent the "black tar" scenario while ensuring high conversion.

Reagents:

  • Pyrazine-2-carboxylic acid (1.0 eq)[2][3]

  • Methanol (anhydrous, 20.0 eq) - Acts as solvent and reactant

  • Thionyl Chloride (

    
    ) (1.5 eq) - Generates HCl in situ and scavenges water
    

Step-by-Step:

  • Setup: Equip a 2-neck Round Bottom Flask (RBF) with a reflux condenser and a drying tube (CaCl₂). Place in an ice bath (

    
    ).
    
  • Solvent Charge: Add anhydrous Methanol to the flask.

  • Activation (Exothermic): Add

    
     dropwise over 20 minutes. Crucial: Maintain temp < 10°C to prevent uncontrolled boiling.
    
  • Addition: Add solid Pyrazine-2-carboxylic acid in one portion.

  • Thermal Ramp:

    • Remove ice bath. Stir at Room Temp for 30 mins.

    • Heat to Reflux (65°C) .

  • Monitoring: Check TLC/HPLC at 2 hours .

    • If conversion < 90%: Continue reflux.

    • If reaction turns dark brown: Stop immediately and cool.

  • Workup: Evaporate solvent in vacuo (bath temp < 40°C). Neutralize residue with sat.

    
     (keep cold!) and extract with DCM.
    

Why this works: Using

FAQ: Rapid Fire Technical Support

Q: Can I use microwave irradiation to speed this up? A: Yes, but proceed with caution. Microwave synthesis (120W, 10 min) has been reported for pyrazine esters [4].[4] However, the rapid internal heating can create "hot spots" that trigger instantaneous decarboxylation. Use a fiber-optic temperature probe and set a hard limit of 100°C.

Q: Why is my yield lower with Pyrazine-2,3-dicarboxylic acid? A: The dicarboxylic acid is thermally unstable and can undergo double decarboxylation or anhydride formation. For the di-acid, strictly limit temperature to < 70°C and consider using alkylation (MeI/

Q: My product solidifies in the condenser. What do I do? A: Pyrazine esters (especially methyl/ethyl) can be solids with high vapor pressures. They may sublime. Use a wider-bore condenser and ensure your cooling water is not too cold (use ambient water), or switch to a vertical air condenser if the boiling point allows.

References

  • Goubitz, K. et al. "The crystal structure of pyrazine-2-carboxylic acid." Acta Crystallographica, Section C. (Verified: Pyrazine-2-carboxylic acid melting/decomposition behavior).
  • Premkumar, T. et al. "Preparation, spectral and thermal studies of pyrazinecarboxylic acids and their hydrazinium salts." Indian Academy of Sciences, 2002.

  • BenchChem Application Notes. "Protocol for Esterification of 3-Formyl-2-pyrazinecarboxylic Acid." 2025.[2]

  • Al-Jubori, et al. "Synthesis, Biological Evaluation New Esters from Pyrazine and Molecular Docking Studies." Scientific Research Journal of Pharmacy, 2022.

  • Master Organic Chemistry. "Fischer Esterification Mechanism and Optimization."

Technical Support Center: Troubleshooting Low Purity in p-Tolyl Pyrazine-2-Carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to resolving challenges in the synthesis of p-tolyl pyrazine-2-carboxylate. This guide is designed for researchers, chemists, and drug development professionals who are encountering purity issues in their synthesis. Here, we will explore common experimental pitfalls and provide systematic, field-proven solutions in a direct question-and-answer format. Our focus is not just on what to do, but why it works, ensuring a deeper understanding and more robust experimental design.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent methods involve the esterification of pyrazine-2-carboxylic acid with p-cresol. This is typically achieved through two primary pathways:

  • Fischer-Speier Esterification: Direct reaction of the carboxylic acid and p-cresol (an alcohol, in this context) under strong acid catalysis (e.g., H₂SO₄) with removal of water to drive the equilibrium.[1]

  • Acyl Chloride Intermediate: A two-step process where pyrazine-2-carboxylic acid is first converted to pyrazine-2-carbonyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[2][3][4] This highly reactive intermediate is then reacted with p-cresol, often in the presence of a non-nucleophilic base like pyridine, to form the final ester.[3]

Q2: What purity level should I be targeting for my this compound?

A2: For most research and early-phase drug development applications, a purity of >98% is desirable. The final purity requirement will depend on the specific downstream application. Purity is typically assessed by a combination of techniques including ¹H NMR, ¹³C NMR, LC-MS, and melting point analysis.

Q3: Are there any known stability issues with pyrazine-based compounds?

A3: The pyrazine ring itself is relatively stable to oxidizing agents.[5] However, like many aromatic heterocyclic compounds, it can be susceptible to degradation at excessively high temperatures, which can lead to the formation of colored byproducts.[6] It is crucial to carefully control reaction and purification temperatures.

Troubleshooting Guide: Diagnosing and Resolving Purity Issues

This section addresses specific problems observed during synthesis and purification.

Issue 1: My final product is contaminated with unreacted pyrazine-2-carboxylic acid.

Potential Cause A: Incomplete Reaction (Fischer Esterification) The Fischer esterification is a reversible reaction.[7] If the equilibrium is not sufficiently shifted towards the product side, a significant amount of starting material will remain.

  • Recommended Solution: To drive the reaction to completion, employ Le Chatelier's principle.[1][7]

    • Use an Excess of a Reagent: Use a significant excess (3-10 equivalents) of p-cresol. This is often more practical and cost-effective than using an excess of the pyrazine starting material.

    • Remove Water: The most effective method is to remove the water byproduct as it forms. This is commonly done using a Dean-Stark apparatus with an azeotrope-forming solvent like toluene.[1]

Potential Cause B: Incomplete Reaction (Acyl Chloride Route) If the conversion of the carboxylic acid to the acyl chloride was incomplete, or if the subsequent reaction with p-cresol was not efficient, you will be left with the starting acid.

  • Recommended Solution:

    • Ensure Full Acyl Chloride Formation: When reacting with thionyl chloride, reflux until the evolution of HCl and SO₂ gas ceases. Removing the excess thionyl chloride in vacuo is critical before proceeding.[3]

    • Optimize the Esterification Step: Ensure at least a stoichiometric amount of p-cresol is used. The reaction is often facilitated by a base like pyridine to scavenge the HCl byproduct.[3]

Potential Cause C: Ineffective Workup An acidic starting material can be easily removed with a basic wash during the workup phase. If this step is skipped or performed incorrectly, the acid will contaminate the final product.

  • Recommended Solution: During your aqueous workup, wash the organic layer containing your crude product with a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute (1 M) solution of sodium hydroxide (NaOH).[8] This will convert the carboxylic acid into its water-soluble sodium salt, which will partition into the aqueous layer.

    • Self-Validation: After the base wash, you can test the aqueous layer's pH to ensure it is basic. Re-extracting the aqueous layer with an organic solvent can confirm if any product was lost during this step.

Issue 2: My product is off-color (yellow, brown, or black) instead of a clean white/off-white solid.

Potential Cause A: Thermal Degradation As mentioned, excessive heat during the reaction or purification can cause pyrazine compounds to decompose, leading to colored impurities.[6]

  • Recommended Solution:

    • Reaction Temperature: Maintain the lowest effective temperature for your reaction. For the acyl chloride route, the final esterification step can often be run at room temperature.[4] For Fischer esterification, use the boiling point of the azeotroping solvent (e.g., toluene, ~110 °C) as your maximum.

    • Purification: Avoid prolonged heating during recrystallization. If using a rotary evaporator, use a water bath temperature that is appropriate for the solvent's boiling point under vacuum, rather than excessive heat.

Potential Cause B: Impure Starting Materials The synthesis of the pyrazine-2-carboxylic acid itself can generate colored byproducts, particularly imidazole derivatives or other heterocyclic compounds if reaction conditions are not optimized.[6][9]

  • Recommended Solution:

    • Verify Starting Material Purity: Before starting your esterification, run a purity check (NMR, melting point) on your pyrazine-2-carboxylic acid.

    • Purify the Starting Material: If the starting acid is impure, purify it first. Recrystallization is often effective.

Potential Cause C: Oxidized p-Cresol p-Cresol can oxidize over time, especially if not stored properly, leading to the formation of colored impurities that can be carried through the synthesis.

  • Recommended Solution: Use p-cresol from a freshly opened bottle or purify older p-cresol by distillation before use.

Issue 3: I see unexpected peaks in my ¹H NMR spectrum that do not correspond to the product or starting materials.

Potential Cause A: Formation of Isomeric Byproducts This is primarily a concern if the pyrazine-2-carboxylic acid starting material was synthesized from a mixture of precursors, leading to undesired isomers.[9]

  • Recommended Solution: This issue must be addressed at the source. The pyrazine-2-carboxylic acid must be synthesized and purified carefully to ensure regiochemical purity before use in the esterification step.

Potential Cause B: Side Reactions from Excess CDI (if used as an activator) While less common for this specific transformation, if 1,1'-Carbonyldiimidazole (CDI) is used to activate the carboxylic acid, using a large excess can lead to side reactions with the alcohol (p-cresol), forming an imidazole-N-carboxylate byproduct.[8]

  • Recommended Solution: Use a stoichiometry of CDI close to 1:1 with the carboxylic acid.[8]

Potential Cause C: Residual Solvents Solvents used during the reaction or purification (e.g., toluene, ethyl acetate, hexanes, DMF) can be trapped in the final solid product.

  • Recommended Solution: Dry the final product thoroughly under high vacuum for several hours. Gentle heating (e.g., 40-50 °C) under vacuum can help drive off high-boiling solvents, but be mindful of the product's melting point and thermal stability.

Key Experimental Protocols
Protocol 1: Basic Aqueous Workup for Crude Product Isolation

This protocol is designed to remove acidic starting materials and water-soluble impurities.

  • Once the reaction is complete (as monitored by TLC), cool the reaction mixture to room temperature.

  • If the reaction was run in a high-boiling solvent like toluene, dilute the mixture with an equal volume of a lower-boiling organic solvent like ethyl acetate or dichloromethane (DCM) to facilitate extraction.

  • Transfer the organic mixture to a separatory funnel.

  • Wash the organic layer sequentially with: a. Saturated aqueous NaHCO₃ solution (2 x 50 mL for a ~100 mL organic layer). Caution: CO₂ evolution may occur. Vent the funnel frequently. b. Water (1 x 50 mL). c. Saturated aqueous NaCl (brine) (1 x 50 mL) to aid in breaking emulsions and removing residual water.

  • Drain the organic layer into a clean Erlenmeyer flask.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.[8]

Protocol 2: Recrystallization for Final Product Purification

Recrystallization is a powerful technique for purifying solid organic compounds.[10][] The key is selecting an appropriate solvent system.

  • Solvent Selection: The ideal solvent should dissolve the compound poorly at low temperatures but well at high temperatures. For this compound, consider solvent systems like:

    • Ethanol/Water

    • Isopropanol

    • Ethyl Acetate/Hexanes

    • Toluene/Hexanes

  • Procedure: a. Place the crude solid in an Erlenmeyer flask. b. Add a minimal amount of the chosen hot solvent (or the more soluble solvent in a co-solvent system) until the solid just dissolves. c. If the solution is colored, you can add a small amount of activated charcoal and hot filter the solution to remove colored impurities. d. Allow the solution to cool slowly to room temperature. Crystal formation should begin. e. Once the solution has reached room temperature, place it in an ice bath for 30-60 minutes to maximize crystal precipitation. f. Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold solvent. g. Dry the crystals under high vacuum.

Data Presentation & Visualization
Troubleshooting Workflow

The following diagram illustrates a logical workflow for diagnosing and solving purity issues in your synthesis.

TroubleshootingWorkflow cluster_symptoms Observed Symptoms cluster_causes Potential Causes cluster_solutions Recommended Solutions start Low Purity of this compound symptom1 Unreacted Acid in NMR start->symptom1 symptom2 Off-Color Product start->symptom2 symptom3 Unknown NMR Peaks start->symptom3 cause1a Incomplete Reaction (Equilibrium) symptom1->cause1a cause1b Ineffective Workup symptom1->cause1b cause2a Thermal Degradation symptom2->cause2a cause2b Impure Reagents symptom2->cause2b cause3a Isomeric Byproducts symptom3->cause3a cause3b Residual Solvents symptom3->cause3b sol1a Use Excess Reagent Remove Water (Dean-Stark) cause1a->sol1a sol1b Perform Basic Wash (NaHCO₃) cause1b->sol1b sol2a Lower Reaction Temp. Gentle Purification cause2a->sol2a sol2b Verify/Purify Starting Materials cause2b->sol2b sol3a Ensure Purity of Pyrazine Acid cause3a->sol3a sol3b Dry Under High Vacuum cause3b->sol3b

Caption: A logical workflow for troubleshooting low purity.

Table 1: Comparison of Purification Strategies
Purification MethodRecommended Solvents/Mobile PhaseAdvantagesDisadvantages & Considerations
Recrystallization Ethanol/Water, Isopropanol, Ethyl Acetate/HexanesExcellent for removing small amounts of impurities; yields highly crystalline material; scalable.Can have lower recovery if product is somewhat soluble at low temperatures; requires careful solvent selection.[10][]
Flash Column Chromatography Hexanes/Ethyl Acetate Gradient (e.g., 9:1 to 4:1)Excellent for separating mixtures with different polarities; can remove multiple impurities in one step.Can be time-consuming and solvent-intensive; potential for product loss on the column; less scalable than recrystallization.
Aqueous Workup (Basic Wash) N/A (Part of workup, not final purification)Specifically targets and removes acidic impurities like unreacted pyrazine-2-carboxylic acid.Not effective for neutral or basic impurities; risk of emulsion formation.[8]
References
  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Quora. (2020). Why is the yield of ester relatively low? How do you improve the yield and the purity of esters?.
  • Google Patents. (1940). Derivatives of pyrazine carboxylic acid and processes for their production. US2149279A.
  • BenchChem. (2025).
  • Google Patents. (2000). Pyrazine-2-carboxylic acid ester and method for producing the same. JP3205972B2.
  • ACS Publications. (2018).
  • BenchChem. (2025). Application Notes and Protocols for the Esterification of 6-Fluoro-pyrazine-2-carboxylic Acid.
  • Source unavailable.
  • University of Rochester, Department of Chemistry.
  • Google Patents. (1972).
  • MDPI. (2025). 9-Oxo-2-(p-tolyl)-4,9-dihydropyrazolo[5,1-b]quinazoline-3a(3H)-carboxylic Acid.
  • ResearchGate. (2026).
  • PMC. (2024).
  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
  • Reddit. (2020).
  • BOC Sciences.
  • Sciencemadness.org. (2020). Pyrazine Synthesis?.
  • PMC. (2007). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity.
  • BenchChem. (2025). A Comparative Guide to the Synthesis of Functionalized Pyrazine-2-carbonitriles.
  • Moroccan Journal of Chemistry. (2022).
  • Google Patents. (1993). Crystallization method for organic acid or organic acid ester. JPH0592102A.
  • Source unavailable.
  • BenchChem. (2025).
  • PMC. (2012). Substituted N-Phenylpyrazine-2-carboxamides, Their Synthesis and Evaluation as Herbicides and Abiotic Elicitors.
  • RJPBCS. (2016).
  • ResearchGate. (2007). Pyrazine-2-substituted carboxamide derivatives: Synthesis, antimicrobial and Leuconostoc mesenteroides growth inhibition activity.
  • MDPI. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery.

Sources

Safety Operating Guide

Personal protective equipment for handling p-tolyl pyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety Guide: Handling p-Tolyl Pyrazine-2-Carboxylate

Executive Summary & Hazard Profile

The "Why" Behind the Protocol: this compound is a functionalized pyrazine ester often utilized as a pharmaceutical intermediate or a ligand in coordination chemistry.[1][2] While specific toxicological data for this exact ester is limited, its structural components—pyrazine-2-carboxylic acid and p-cresol (via hydrolysis)—dictate a strict safety posture.[1][2]

We apply the Precautionary Principle . Structural analogs (e.g., methyl pyrazine-2-carboxylate) are classified as Irritants (Skin/Eye Cat.[1][2] 2) and Respiratory Irritants (STOT SE 3).[2] Furthermore, as a lipophilic ester of a known bioactive scaffold (related to the anti-tubercular drug Pyrazinamide), this compound possesses enhanced membrane permeability compared to its parent acid.[1]

Core Hazard Identification (Derived from Structural Activity Relationship - SAR):

  • Primary Risk: Respiratory sensitization and mucosal irritation from dust.[2]

  • Secondary Risk: Hydrolysis.[2] In the presence of moisture, this ester can degrade into p-cresol (toxic/corrosive) and pyrazine-2-carboxylic acid.[1][2]

  • Physical Hazard: Fine crystalline powder; susceptible to static charge buildup, increasing dispersion risk.[2]

Personal Protective Equipment (PPE) Matrix

Do not rely on a "one-size-fits-all" approach. PPE must scale with the energy and potential exposure of the task.[2]

Task CategoryRespiratory ProtectionHand ProtectionEye/Face ProtectionBody Protection
A. Storage & Transport (Sealed Containers)None required if sealed.[1][2]Single Nitrile (4 mil) to prevent contact with trace residue.[2]Safety Glasses with side shields.[2]Standard Lab Coat (Cotton/Poly blend).[1][2]
B. Weighing & Solids Handling (Open Container)N95 or P100 respirator if outside a hood (NOT recommended).[2] Fume Hood is primary.[2]Double Nitrile: 1. Inner: 4 mil (inspection layer)2.[2] Outer: 5-8 mil (barrier layer)Chemical Goggles (indirect vent) to seal against airborne dust.[1][2]Lab Coat + Tyvek Sleeves (to bridge glove-cuff gap).[1][2]
C. Synthesis & Solubilization (Liquid Phase)Fume Hood (Sash at 18").Double Nitrile or Neoprene (if using halogenated solvents).[2] Change outer glove immediately upon splash.[2]Safety Glasses or Face Shield if reaction is pressurized.[2]Chemical-resistant apron if handling >1L volumes.[1][2]
D. Spill Cleanup (Powder/Liquid)Half-face Respirator with P100/OV cartridges.[1][2]Double Nitrile (Long cuff preferred).[2]Chemical Goggles .Tyvek Coveralls recommended for spills >10g.[1][2]

Engineering Controls & Containment

  • Primary Containment: All open handling of the solid must occur within a certified chemical fume hood operating at a face velocity of 80–100 fpm (0.4–0.5 m/s) .[2]

  • Static Control: Pyrazine derivatives are often "fluffy" and prone to static fly-off.[1][2] Use an ionizing bar or anti-static gun during weighing to prevent particle dispersion.[2]

  • Humidity Control: Store in a desiccator. Ambient humidity accelerates hydrolysis, releasing p-cresol vapors inside the container.[1][2]

Operational Protocols

Protocol A: Safe Weighing & Transfer

Context: The highest risk of exposure occurs when the solid is dry and mobile.

  • Preparation: Place a disposable balance draft shield or "weighing boat tent" inside the fume hood.[2]

  • Static Neutralization: Pass the spatula and weighing boat through an anti-static ionizer stream if available.[2]

  • Transfer: Use a micro-spatula .[2] Avoid "dumping" from the bottle.

  • Decontamination: Immediately wipe the balance area with a chemically compatible solvent (Ethanol or Isopropanol) on a disposable wipe.[2] Do not use compressed air to clean the balance.[2]

Protocol B: Solubilization (The "Exotherm Check")

Context: Ester hydrolysis can be acid-catalyzed.[1][2] Dissolving in wet solvents can trigger degradation.[2]

  • Solvent Choice: Ensure solvents (DMSO, DMF, DCM) are anhydrous .[1][2]

  • Addition Order: Add the solid to the solvent, not solvent to solid, to minimize dust puff-back.[1][2]

  • Venting: If heating is required, ensure the vessel is vented to a scrubber or inert gas line (Nitrogen/Argon) to prevent pressure buildup from volatile impurities.[2]

Emergency Response & Disposal

Spill Response Logic

SpillResponse Start Spill Detected Assess Assess State: Solid vs. Liquid Start->Assess Solid Solid Powder Assess->Solid Liquid Liquid/Solution Assess->Liquid ActionSolid 1. Dampen with inert solvent (PEG/Oil) 2. Scoop to avoid dust 3. Do NOT sweep dry Solid->ActionSolid ActionLiquid 1. Absorb with Vermiculite/Sand 2. Do NOT use combustible paper Liquid->ActionLiquid Decon Wipe surface with 10% Sodium Carbonate (Neutralizes potential acid hydrolysis) ActionSolid->Decon ActionLiquid->Decon Disposal Seal in HazWaste Bag Label: 'Organic Ester - Irritant' Decon->Disposal

Figure 1: Decision logic for containing and cleaning spills of this compound.

Disposal Plan
  • Waste Stream: Segregate as Non-Halogenated Organic Waste (unless dissolved in DCM/Chloroform).[2]

  • Hydrolysis Hazard: Do not mix with strong aqueous acids or bases in the waste container, as this will rapidly cleave the ester, generating heat and pressure.[1]

  • Container: High-density polyethylene (HDPE) or glass.[1][2]

Technical References

  • PubChem. (n.d.).[2] Pyrazine-2-carboxylic acid (CID 1047).[1][2] National Library of Medicine.[1][2] Retrieved February 25, 2026, from [Link][1]

  • Njire, M., et al. (2017).[1] "Pyrazinoic acid inhibits a bifunctional enzyme in Mycobacterium tuberculosis".[1][2] Antimicrobial Agents and Chemotherapy.[2] (Demonstrates bioactivity of the pyrazine scaffold).

  • National Research Council. (2011).[2] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1][2] (General guidance for handling organic esters).

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.